5-(5-Methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

Description

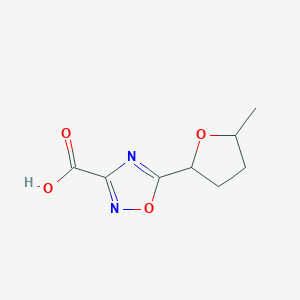

5-(5-Methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 5 with a 5-methyloxolane (tetrahydrofuran derivative) group and at position 3 with a carboxylic acid moiety.

1,2,4-Oxadiazoles are known for their diverse bioactivities, including antimicrobial, anticancer, and enzyme inhibitory properties . The 5-methyloxolane substituent introduces a cyclic ether moiety, which may improve solubility and metabolic stability compared to purely aromatic substituents.

Properties

Molecular Formula |

C8H10N2O4 |

|---|---|

Molecular Weight |

198.18 g/mol |

IUPAC Name |

5-(5-methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |

InChI |

InChI=1S/C8H10N2O4/c1-4-2-3-5(13-4)7-9-6(8(11)12)10-14-7/h4-5H,2-3H2,1H3,(H,11,12) |

InChI Key |

KTWOQBBDKPSFRO-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(O1)C2=NC(=NO2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Amidoxime Formation

Amidoximes are typically synthesized by reacting nitriles with hydroxylamine hydrochloride in the presence of a base. This step can be performed in alcoholic solvents such as methanol or ethanol under mild heating to achieve efficient conversion.

Coupling with Carboxylic Acid Derivatives

The amidoxime is then coupled with a carboxylic acid or its activated derivative to form an O-acylamidoxime intermediate. Common activating agents include:

- Ethyl chloroformate

- Carbodiimides such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

- Vilsmeier reagents for carboxylic acid activation

For example, ethyl chloroformate-mediated coupling involves the reaction of the carboxylic acid with ethyl chloroformate in the presence of a base like potassium carbonate, followed by addition of the amidoxime. This method yields O-acylamidoximes with liberation of CO₂ and ethanol, which can be isolated or directly cyclized.

Cyclodehydration to Form the Oxadiazole Ring

Cyclodehydration of the O-acylamidoxime intermediate is achieved by heating, typically at temperatures ranging from 90 °C to 120 °C, often in an inert solvent or under neat conditions. Bases such as triethylamine can facilitate this step. The cyclodehydration closes the heterocyclic ring, yielding the 1,2,4-oxadiazole core.

One-Pot and Tandem Approaches

Recent advances have introduced one-pot procedures that combine amidoxime formation, coupling, and cyclodehydration in a single reaction vessel. These methods improve efficiency and yields, with reported yields ranging from 61% to over 90%.

An example includes the use of Vilsmeier reagent to activate the carboxylic acid in situ, followed by direct reaction with amidoximes, and thermal cyclodehydration without intermediate isolation.

Reaction Conditions and Optimization

- Solvents: Ethanol, methanol, dichloromethane, or dimethyl sulfoxide (DMSO) are commonly used.

- Bases: Potassium carbonate, triethylamine, and sodium hydroxide have been employed.

- Temperature: Amidoxime formation occurs at mild heating (~50-70 °C), coupling at room temperature or slightly elevated temperatures, and cyclodehydration at 90-120 °C.

- Time: Reaction times vary from 2 hours for coupling to 3-4 hours for cyclodehydration.

Careful control of temperature and reaction time is critical for optimizing yields and purity.

Comparative Data Table of Preparation Methods

| Method Description | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Ethyl chloroformate coupling + heating | Amidoxime + carboxylic acid + K₂CO₃ + ethyl chloroformate, heat at 120 °C | 75-93% | High yield, broad substrate scope | Requires intermediate handling |

| One-pot Vilsmeier reagent activation | Amidoxime + carboxylic acid + Vilsmeier reagent, thermal cyclodehydration | 61-93% | Simple purification, one-pot | Sensitive to functional groups |

| Carbodiimide-mediated coupling + TEA | Amidoxime + carboxylic acid + EDC + HOAt, cyclodehydration at 100 °C | ~85% | Mild conditions, scalable | Longer reaction time |

| Superbase media (NaOH in DMSO) | Amidoxime + carboxylic acid + NaOH/DMSO, heating | Improved yields | Enhanced reactivity | Requires careful handling of base |

Research Findings and Observations

- The O-acylamidoxime intermediate can often be isolated and characterized, but direct cyclodehydration without isolation is common to streamline synthesis.

- The presence of the carboxylic acid group enhances the reactivity and binding affinity of the compound, important for medicinal chemistry applications.

- Modifications on the oxadiazole ring and side chains can influence biological activity, making synthetic versatility important.

- The use of mild bases like triethylamine supports efficient amidoxime formation and cyclodehydration without harsh conditions.

- Tandem and one-pot methods reduce purification steps and improve overall synthetic efficiency, which is valuable for library synthesis and scale-up.

Chemical Reactions Analysis

Synthetic Formation via Cyclization

The compound is synthesized through cyclization reactions between amidoximes and carboxylic acid derivatives. A microwave-assisted solvent-free method using potassium carbonate as a base achieves yields up to 80% in 8 minutes .

| Reaction Type | Reagents/Conditions | Key Observations |

|---|---|---|

| Cyclization | Ethyl hexanoate, arylamidoximes, K₂CO₃, microwave irradiation (650 W) | Rapid reaction time; solvent-free conditions reduce side products . |

Mechanistically, the reaction proceeds via nucleophilic attack of the amidoxime anion on the ester carbonyl, forming a tetrahedral intermediate that cyclizes to yield the oxadiazole ring .

Hydrolysis Reactions

The oxadiazole ring undergoes hydrolysis under acidic or basic conditions, cleaving the heterocycle to form carboxamide intermediates. The carboxylic acid group remains stable under mild hydrolysis but may decarboxylate under harsh conditions.

| Condition | Products | Catalyst/Reagents |

|---|---|---|

| Acidic (HCl, H₂O) | 3-Carbamoyl-5-(5-methyloxolan) acid | Protonation of oxadiazole N-atoms promotes ring opening. |

| Basic (NaOH, H₂O) | Carboxylic acid derivatives | Hydroxide attack at the electron-deficient C-3 position. |

Esterification and Amidation

The carboxylic acid group participates in standard derivatization reactions:

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis (H₂SO₄) to form esters.

-

Example: Methyl ester formation (yield: 75–85%).

-

-

Amidation : Couples with amines (e.g., benzylamine) via carbodiimide-mediated activation (EDC/HOBt) to yield amides .

| Reaction | Reagents | Applications |

|---|---|---|

| Esterification | ROH, H⁺ | Prodrug synthesis for enhanced bioavailability. |

| Amidation | RNH₂, EDC/HOBt | Antimicrobial agent development (e.g., MRSA inhibitors) . |

Nucleophilic Substitution at Oxadiazole Ring

The electron-deficient C-5 position of the oxadiazole ring is susceptible to nucleophilic attack. For example:

-

Amination : Reacts with ammonia or primary amines to form 5-amino derivatives.

-

Halogenation : Electrophilic bromination at C-5 occurs under mild conditions (NBS, AIBN).

| Reaction | Reagents | Product |

|---|---|---|

| Amination | NH₃, EtOH, Δ | 5-Amino-1,2,4-oxadiazole derivatives. |

| Bromination | NBS, AIBN, CCl₄ | 5-Bromo-substituted analog (used in cross-coupling). |

Redox Reactions

The oxadiazole ring is resistant to reduction, but the carboxylic acid group can be reduced to a primary alcohol using LiAlH₄:

This reaction is critical for modifying the compound’s polarity in drug design .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, producing CO₂, H₂O, and nitrogen oxides. The methyloxolan moiety stabilizes the ring, delaying fragmentation compared to unsubstituted oxadiazoles .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives, including those similar to 5-(5-Methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid, as promising anticancer agents. For instance:

- Cytotoxic Activity : Compounds with the oxadiazole core have been shown to exhibit significant cytotoxic effects against various cancer cell lines. In particular, derivatives were tested against human breast adenocarcinoma (MCF-7), melanoma (MEL-8), and colon cancer (HCT-116) cell lines. Some derivatives demonstrated greater cytotoxicity than established chemotherapeutics like doxorubicin .

- Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells. Flow cytometry assays indicated that these compounds can trigger apoptotic pathways in a dose-dependent manner .

Antiviral Activity

Another area of interest is the antiviral potential of oxadiazole derivatives. Research has identified compounds that inhibit dengue virus polymerase effectively:

- Inhibition of Viral Replication : Certain derivatives have shown submicromolar activity against all four serotypes of the dengue virus. This suggests a promising avenue for developing antiviral therapies targeting viral polymerases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity:

| Substituent | Effect on Activity |

|---|---|

| Electron-withdrawing groups (EWG) | Generally increase potency against certain cancer cell lines |

| Electron-donating groups (EDG) | May enhance activity in specific contexts but can also reduce potency if misapplied |

These insights into SAR help guide the design of new analogs with improved therapeutic profiles.

Synthesis and Development

The synthesis of this compound typically involves methods that allow for the introduction of various substituents to enhance biological activity. Techniques such as microwave-assisted synthesis have been employed to streamline the production process and improve yields .

Case Study 1: Anticancer Compound Evaluation

A study evaluated a series of 1,2,4-oxadiazole derivatives against several cancer cell lines. The most potent compound exhibited an IC50 value significantly lower than that of doxorubicin in MCF-7 cells, indicating a potential for further development as an anticancer agent .

Case Study 2: Antiviral Screening

In another study focusing on antiviral properties, a library of oxadiazole compounds was screened for activity against dengue virus. The most effective inhibitors were found to have a common structural motif related to this compound . This highlights the relevance of this compound in developing new antiviral therapies.

Mechanism of Action

The mechanism of action of 5-(5-Methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The oxadiazole ring can form hydrogen bonds and other interactions with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: Aromatic vs. Aliphatic Substituents: The dichloropyrrole-phenylamino analog (IC₅₀ = 1.2 µM) demonstrates higher potency against bacterial DNA gyrase compared to simpler substituents like methyl or methoxyphenyl . This suggests bulky, electron-withdrawing groups enhance target binding.

Molecular Weight and Drug-Likeness :

- The target compound (estimated molecular weight ~228–240 g/mol) falls within the "drug-like" range (200–500 g/mol), similar to its analogs. Lower molecular weight derivatives (e.g., 130.06 for the oxo-dihydro analog) may favor metabolic clearance .

Carboxylic Acid as a Pharmacophore: The carboxylic acid group enables hydrogen bonding with enzymatic active sites, as seen in monoamine oxidase (MAO) inhibitors like 5-methylisoxazole-3-carboxylic acid (unrelated core but similar substituent positioning) .

Biological Activity

5-(5-Methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a compound that belongs to the class of oxadiazoles, which are known for their diverse biological activities. This article explores the synthesis, biological activity, and potential applications of this compound based on available research findings.

Oxadiazoles are five-membered heterocyclic compounds that have gained considerable attention in medicinal chemistry due to their pharmacological properties. The 1,2,4-oxadiazole scaffold is particularly noted for its applications in drug design, serving as a core structure in various therapeutic agents. These compounds exhibit a range of biological activities including antimicrobial, anti-inflammatory, anticancer, and antiviral effects .

2. Synthesis of this compound

The synthesis of this compound typically involves the reaction of hydrazine derivatives with carboxylic acids under specific conditions. Microwave-assisted synthesis has been highlighted as an efficient method for producing oxadiazole derivatives due to its rapid reaction times and high yields .

Table 1: Synthesis Conditions and Yields

| Method | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Microwave | Hydrazine hydrate + carboxylic acid | 160 W for 5 min | 54–75% |

| Conventional | Hydrazine + acid chloride | Reflux for several hours | Varies |

3.1 Anticancer Activity

Recent studies have indicated that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting tumor cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through various pathways .

Case Study: Antiproliferative Effects

A study utilizing the MTT assay demonstrated that oxadiazole derivatives can effectively reduce cell viability in various cancer cell lines at concentrations ranging from 0.1 to 25 µg/mL. The IC50 values were determined using nonlinear regression analysis .

3.2 Antimicrobial Activity

The antimicrobial properties of oxadiazoles are well-documented. Compounds within this class have been shown to exhibit activity against a range of pathogens including bacteria and fungi. For example, derivative compounds have demonstrated effective inhibition against Mycobacterium tuberculosis with MIC values reported as low as 0.045 µg/mL .

Table 2: Antimicrobial Activity Overview

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound A | M. tuberculosis | 0.045 |

| Compound B | E. coli | Varies |

| Compound C | S. aureus | Moderate |

4. Structure-Activity Relationship (SAR)

The biological activity of oxadiazoles is heavily influenced by their structural features. Substituents on the oxadiazole ring can significantly alter their pharmacological profiles. Research has indicated that modifications such as varying alkyl chains or introducing functional groups can enhance potency against specific targets while improving metabolic stability .

5. Conclusion and Future Directions

The compound this compound represents a promising candidate in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications. Ongoing research into its synthesis and structure-activity relationships will be crucial for developing more effective derivatives with enhanced pharmacological profiles.

Further investigations are warranted to explore its full therapeutic potential and to establish comprehensive safety profiles through preclinical and clinical studies.

Q & A

Q. What synthetic methodologies are reported for 1,2,4-oxadiazole derivatives, and how can they be adapted for synthesizing 5-(5-Methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid?

A common approach involves cyclization of amidoximes with carboxylic acid derivatives or halogenated intermediates. For example, dibromination of styryl oxadiazoles followed by dehydrohalogenation using NaNH₂ in liquid ammonia (-70°C to -60°C) yields acetylene-substituted oxadiazoles. However, yields are moderate (9–54%) due to competing oligomerization and side reactions . Adaptation for the target compound would require selecting compatible oxolan-methyl precursors and optimizing reaction conditions to minimize byproducts.

Q. How can researchers validate the structural integrity of this compound after synthesis?

X-ray crystallography (e.g., single-crystal XRD) is the gold standard for confirming bond connectivity and stereochemistry, as demonstrated for structurally similar 5-methyl-1,2-oxazole-3-carboxylic acid . Complementary techniques include:

- NMR : To verify proton environments (e.g., oxolan methyl groups at ~1.3 ppm, oxadiazole protons at ~8–9 ppm).

- IR spectroscopy : To identify carboxylic acid C=O stretches (~1700 cm⁻¹) and oxadiazole ring vibrations (~1600 cm⁻¹).

- High-resolution mass spectrometry (HRMS) : For precise molecular weight confirmation.

Q. What are common challenges in purifying 1,2,4-oxadiazole derivatives, and how can they be addressed?

Issues include diastereomer separation (e.g., from dibrominated intermediates) and removal of oligomeric byproducts. Strategies:

- Chromatography : Use silica gel or reverse-phase HPLC with gradient elution.

- Recrystallization : Optimize solvent polarity (e.g., DMF/acetic acid mixtures) .

- Low-temperature fractional crystallization : Effective for isolating thermally sensitive products .

Advanced Research Questions

Q. How do reaction conditions in superacids (e.g., CF₃SO₃H) influence the electrophilic reactivity of 1,2,4-oxadiazoles?

Superacids protonate the oxadiazole ring, generating superelectrophilic species that undergo Friedel-Crafts alkylation or cycloaddition with arenes. For example, 5-arylethynyl oxadiazoles react with benzene in CF₃SO₃H to form polycyclic aromatic systems. The oxolan-methyl group in the target compound may sterically hinder such reactions, necessitating computational modeling (DFT) to predict reactivity .

Q. What strategies improve yields in dehydrohalogenation reactions of dibrominated oxadiazole precursors?

Key factors:

- Base selection : NaNH₂ in liquid ammonia outperforms KOH or t-BuOK by reducing side reactions.

- Temperature control : Maintaining -70°C to -60°C prevents retro-aldol or polymerization pathways.

- Substituent effects : Electron-withdrawing groups on the oxadiazole core enhance elimination efficiency .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Docking studies : Screen against target proteins (e.g., enzymes inhibited by oxadiazole derivatives in tuberculosis or cancer ).

- QSAR modeling : Correlate substituent electronic properties (Hammett σ constants) with activity data from analogous compounds.

- ADMET prediction : Use tools like SwissADME to optimize logP (<3) and reduce hepatotoxicity risks.

Q. What analytical techniques resolve contradictions in reaction outcome reproducibility?

- In situ monitoring : ReactIR or NMR tracks intermediate formation and identifies kinetic vs. thermodynamic control.

- Isotopic labeling : ¹³C-labeled precursors clarify mechanistic pathways (e.g., elimination vs. rearrangement).

- Controlled atmosphere experiments : Eliminate moisture/O₂ sensitivity as a variability source .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.